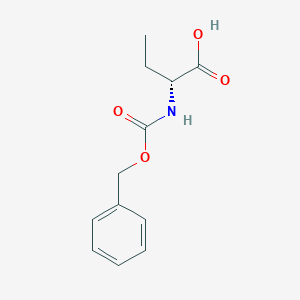

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237,25 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as a benzyloxycarbonyl derivative of an amino acid, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a chiral center that significantly influences its interactions with biological targets. The presence of the benzyloxycarbonyl group enhances the compound's stability and solubility, making it a candidate for various pharmaceutical applications. Its structure can be represented as follows:

Antimicrobial Properties

Initial studies indicate that this compound may exhibit antimicrobial activity . The compound's structural similarity to known antimicrobial agents suggests it could inhibit bacterial growth. A study examining various amino acid derivatives found that compounds with similar structures displayed significant activity against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 9 to 12 mm .

Neuroactive Potential

The compound serves as a precursor to γ-aminobutyric acid (GABA), a vital inhibitory neurotransmitter in the central nervous system. This connection underscores its potential neuroactive properties, which could be explored further in the context of neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Protection of Amino Groups : The amino group is protected using a benzyloxycarbonyl (Z) group.

- Formation of Butanoic Backbone : The butanoic acid backbone is synthesized through standard organic reactions.

- Deprotection : The benzyloxycarbonyl group can be removed under specific conditions to yield active derivatives.

Pharmacokinetic Studies

A pharmacokinetic study evaluated the lung retention capacity of related compounds after intratracheal administration in rats. The results indicated that certain derivatives demonstrated significant retention in lung tissue, suggesting potential for localized therapeutic effects in respiratory diseases .

| Time (h) | Rat Plasma Concentration (ng/mL) | Total Lung Concentration (ng/mL) |

|---|---|---|

| 0.25 | <LLOQ | 20,000 ± 611 |

| 0.5 | <LLOQ | 1.63 ± 0.14 |

| 1 | <LLOQ | 2.10 ± 0.05 |

| 24 | <LLOQ | 361 ± 32 |

This table illustrates the concentration levels of a related compound post-administration, highlighting the potential for sustained drug action in lung tissues.

Structure-Activity Relationship Studies

Research has shown that variations in the structure of amino acid derivatives can significantly impact their biological efficacy. For instance, modifications to hydroxyl groups or conjugated systems have been correlated with enhanced antioxidant and cytotoxic properties .

科学的研究の応用

Medicinal Chemistry Applications

1. Peptidomimetics Development

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid serves as a building block for the synthesis of peptidomimetics. These compounds mimic the structure of peptides while providing enhanced stability and bioavailability. For instance, in the development of inhibitors for caspases—enzymes involved in apoptosis—this compound has been utilized to create cyclic peptidomimetic inhibitors that exhibit potent activity against inflammatory diseases like rheumatoid arthritis and treatment-resistant epilepsy .

2. Antibiotic Potentiation

Research has indicated that derivatives of this compound can act as potentiators of antibiotic activity. In studies involving clarithromycin against E. coli, compounds related to this structure showed significant enhancement of antibiotic efficacy by improving membrane permeability . This application is crucial in addressing antibiotic resistance, a growing global health concern.

Biochemical Research Applications

1. Iron Uptake Mechanisms

Recent studies have explored the role of this compound in mediating iron uptake through biomimetic analogues of enterobactin. These analogues have been shown to effectively transport iron in microbial systems, which is essential for understanding nutrient acquisition in pathogenic bacteria .

2. Synthesis of Novel Compounds

The compound is also employed in synthesizing novel derivatives that exhibit unique biological activities. For example, modifications to the benzyloxycarbonyl group have led to the creation of compounds with enhanced therapeutic profiles against various diseases .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antibiotic potentiator | |

| Cyclic peptidomimetic inhibitors | Anti-inflammatory | |

| Iron uptake biomimetic analogue | Nutrient transport |

Table 2: Synthesis Routes

| Synthesis Method | Yield (%) | Application Area | Reference |

|---|---|---|---|

| Fmoc protection followed by reduction | 87% | Peptidomimetics | |

| Benzyl chloroformiate addition | 94% | Iron uptake analogues |

Case Studies

Case Study 1: Peptidomimetic Inhibitors for Caspase-1

In a study focusing on caspase inhibitors, researchers synthesized a series of peptidomimetic compounds based on this compound. The resulting inhibitors demonstrated comparable potency to existing drugs while offering improved stability in aqueous solutions, highlighting the potential for clinical applications .

Case Study 2: Enhancing Antibiotic Efficacy

A series of experiments evaluated the effectiveness of this compound derivatives as enhancers of clarithromycin activity against resistant strains of E. coli. The results indicated that certain modifications significantly lowered the minimum inhibitory concentration (MIC), suggesting a promising avenue for combating antibiotic resistance .

特性

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQMTCSQWUYUML-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448115 |

Source

|

| Record name | (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2900-20-1 |

Source

|

| Record name | (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。